methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines a dichlorophenyl group with an imidazo[4,5-c]pyridine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where the appropriate dichlorophenyl precursor reacts with the imidazo[4,5-c]pyridine core.
Coupling with Methyl 2-Aminobenzoate: The final step involves coupling the intermediate product with methyl 2-aminobenzoate under conditions that promote the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one : Another compound with a dichlorophenyl group and potential biological activities.
Methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate: Shares structural similarities with other imidazo[4,5-c]pyridine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18Cl2N4O3 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 2-[[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-30-20(28)14-4-2-3-5-16(14)26-21(29)27-9-8-17-18(25-11-24-17)19(27)13-7-6-12(22)10-15(13)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
BJIHKOOOSACTBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)Cl)N=CN3 |
Origin of Product |
United States |
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